1,2,3-Benzotriazine, 4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Benzotriazine, 4-methoxy- is a nitrogen-containing heterocyclic compound. It is a derivative of 1,2,3-benzotriazine, where a methoxy group is substituted at the 4th position. This compound is known for its unique chemical properties and biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Benzotriazine, 4-methoxy- can be synthesized through several methods:
Oxidation of Hydrazones: The hydrazones of o-azidophenyl ketones can be oxidized, followed by thermal cyclization of the resulting o-azidophenyldiazoalkanes.
Oxidative Cyclization: The hydrazones of o-aminophenyl ketones can undergo oxidative cyclization.
Oxidation of Aminoindazoles: 1- and 2-aminoindazoles can be oxidized to form 1,2,3-benzotriazines.
Oxidation of Aminoquinazolinones: N-aminoquinazolin-2-ones can be oxidized, involving heterocyclic ring expansions.
Industrial Production Methods
Industrial production methods for 1,2,3-benzotriazine, 4-methoxy- typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazine, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: Forms the 2-oxide on N-oxidation.
Hydrolysis: The 2-oxide can be hydrolyzed to form acidic 3,4-dihydro-4-oxo-1,2,3-benzotriazine 2-oxide.
N-Methylation: The hydrolyzed product can be N-methylated by diazomethane at the 3-position.
Common Reagents and Conditions
Oxidation: Nitric and sulfuric acids are commonly used for oxidation reactions.
N-Methylation: Diazomethane is used for N-methylation reactions.
Major Products
2-Oxide: Formed on N-oxidation.
3,4-Dihydro-4-oxo-1,2,3-benzotriazine 2-oxide: Formed on hydrolysis of the 2-oxide.
N-Methylated Product: Formed on N-methylation of the hydrolyzed product.
Scientific Research Applications
1,2,3-Benzotriazine, 4-methoxy- has several scientific research applications:
Antitumor Activity: It has been shown to have antiproliferative effects on various cancer cell lines, including breast cancer, prostate cancer, lung cancer, and melanoma.
Inhibitor of Vascular Endothelial Growth Factor: It acts as an inhibitor of vascular endothelial growth factor, which plays a crucial role in angiogenesis and cancer progression.
Materials Science:
Mechanism of Action
The mechanism of action of 1,2,3-benzotriazine, 4-methoxy- involves:
Inhibition of Vascular Endothelial Growth Factor Receptor: By binding to the receptor, it inhibits the signaling pathway, leading to reduced angiogenesis and tumor growth.
Formation of Stable Radicals: The compound can form stable radicals, which can interact with various molecular targets and pathways, contributing to its biological activities.
Comparison with Similar Compounds
1,2,3-Benzotriazine, 4-methoxy- can be compared with other similar compounds:
1,2,3-Benzotriazine: The parent compound without the methoxy group.
1,2,3-Benzotriazine, 4-methyl-: A derivative with a methyl group at the 4th position.
1,2,3-Benzotriazine, 4-phenyl-: A derivative with a phenyl group at the 4th position.
Uniqueness
1,2,3-Benzotriazine, 4-methoxy- is unique due to the presence of the methoxy group, which enhances its antiproliferative effects and stability compared to other derivatives .
Properties
CAS No. |
55271-17-5 |
---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-methoxy-1,2,3-benzotriazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-6-4-2-3-5-7(6)9-11-10-8/h2-5H,1H3 |
InChI Key |
MBEKLPAKTYINIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.